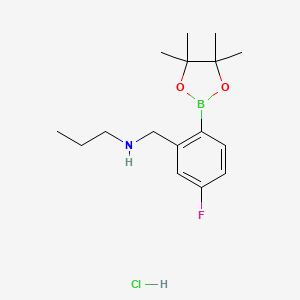

4-氟-2-(N-丙氨基甲基)苯硼酸二茂环己酯,HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride” is a chemical compound with the CAS Number: 2096330-19-5 . Its molecular weight is 329.65 . The IUPAC name for this compound is N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1-propanamine hydrochloride .

Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound might participate in Suzuki–Miyaura coupling reactions . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis

The compound is stored at refrigerated temperatures . The country of origin for this compound is CN .科学研究应用

分析化学应用

有机硼化合物,如苯硼酸二茂环己酯,因其在分析应用中的潜力而受到研究,例如在传感器技术开发中。例如,有机硼化合物已被用作聚合物膜电极中氟阴离子的路易斯酸受体,突出了它们在特定条件下对氟离子的选择性和响应性。这种选择性对于开发各种环境和生物样品中氟化物检测的传感器和分析方法至关重要(Jańczyk 等人,2012)。

聚合物科学

在聚合物科学中,有机硼化合物已被用于合成具有特定功能的聚合物。例如,已合成含有 H2O2 可裂解苯硼酸酯的聚(酯-酰胺),以潜在用于 H2O2 响应递送载体。这些材料在过氧化氢存在下降解,这一特性在开发对某些疾病中的氧化应激条件做出响应的智能药物递送系统中可能特别有用(Cui 等人,2017)。

有机合成和催化

有机合成研究探索了有机硼化合物在促进各种化学转化中的用途。例如,已经报道了通过 C-F 键活化镍催化的多氟芳烃硼化,将这些底物转化为它们相应的硼酸酯。该方法展示了有机硼化合物在合成进一步化学合成的构建块中的效用,展示了它们在扩展有机化学家可用的工具包中的作用(Zhou 等人,2016)。

环境和材料化学

有机硼化合物在各种条件下的反应性和稳定性引起了环境化学和材料科学的兴趣。研究已经检验了苯硼酸二茂环己酯在生理 pH 值下的水解敏感性,提供了对它们在生物或环境背景下的稳定性和潜在降解途径的见解(Achilli 等人,2013)。

光致发光和材料科学

材料科学中一个引人入胜的发现是在简单的芳基硼酸酯中观察到的长寿命室温磷光。该特性挑战了传统认识,即磷光有机分子需要重原子或羰基,为生物成像、传感和光电器件应用中的有机磷光材料研究开辟了新途径(Shoji 等人,2017)。

未来方向

The future directions for this compound could involve its use in various chemical reactions, particularly in the field of organic synthesis. Its potential applications in the development of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, could also be explored .

作用机制

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

Boronic acids and their esters, including this compound, are known to be involved in suzuki–miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound can participate in carbon-carbon bond formation, contributing to the synthesis of complex organic molecules .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

生化分析

Biochemical Properties

The compound is involved in biochemical reactions, particularly as boron-carriers suitable for neutron capture therapy . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction

Cellular Effects

Boronic acids and their esters are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

In the Suzuki–Miyaura coupling reaction, it participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Temporal Effects in Laboratory Settings

Boronic acids and their esters, including 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the temporal effects of this compound in laboratory settings would be influenced by these factors.

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors .

属性

IUPAC Name |

N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEMVQUDSPDBLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNCCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)

![N-(tert-butyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)

![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)

![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)

![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)